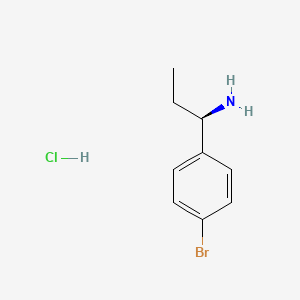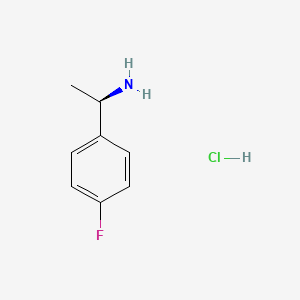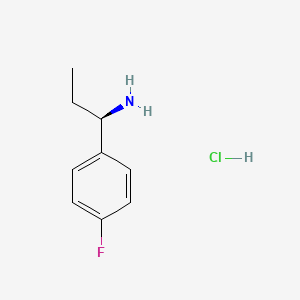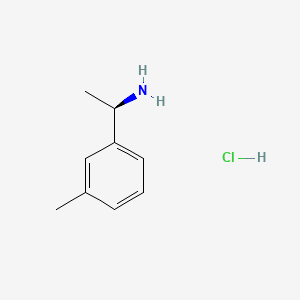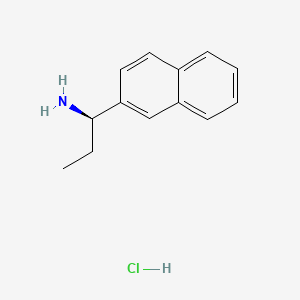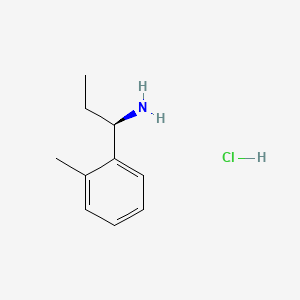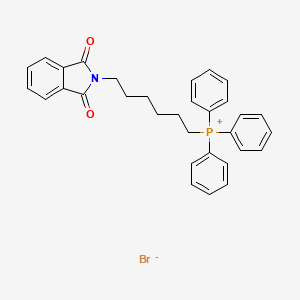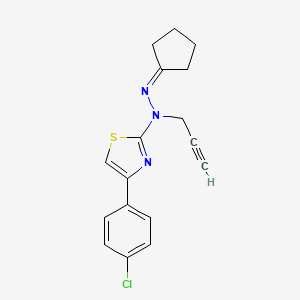
CAY10685
描述
CAY10685 is a cell-active analog of the lysine acetyltransferase inhibitor CPTH2. It contains an alkyne moiety for use in click chemistry reactions. This compound is known for its ability to inhibit N-acetyltransferase 10 activity, which has been utilized to modulate chromatin organization, particularly in studies related to cancer and certain laminopathies .
科学研究应用
CAY10685 在科学研究中具有广泛的应用:
化学: 用于点击化学反应,以研究分子相互作用和修饰。
生物学: 用于调节染色质组织,并研究与癌症和层粘连蛋白病相关的核结构变化。
医学: 由于其抑制 N-乙酰转移酶 10 活性的能力,正在研究其在癌症研究中的潜力。
工业: 用于开发生化分析和标记技术 .
作用机制
CAY10685 通过抑制 N-乙酰转移酶 10 活性来发挥作用。这种抑制会导致染色质组织发生变化,从而影响基因表达和细胞功能。 该化合物的炔烃部分使其能够参与点击化学反应,从而促进对分子相互作用和修饰的研究 .
类似化合物:
CPTH2: this compound 的母体化合物,以其赖氨酸乙酰转移酶抑制活性而闻名。
其他赖氨酸乙酰转移酶抑制剂: 抑制类似酶的化合物,但可能缺乏用于点击化学反应的炔烃部分
独特性: this compound 的独特性在于其炔烃部分,它使其可用于点击化学反应。 这一特性使其在生物相容性方式下研究分子相互作用和修饰方面特别有价值 .
准备方法
合成路线和反应条件: CAY10685 的合成涉及环戊酮与 4-(4-氯苯基)-2-噻唑基腙和 2-丙炔-1-基腙的反应。反应条件通常包括使用二甲基甲酰胺 (DMF)、二甲基亚砜 (DMSO) 和乙醇等溶剂。 然后对化合物进行纯化,使其纯度达到 ≥98% .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的纯度和稳定性。 该化合物储存在 -20°C 下,以保持其在长时间内的稳定性 .
化学反应分析
反应类型: 由于炔烃部分的存在,CAY10685 主要发生取代反应。 它还参与点击化学反应,点击化学反应是一种生物相容性小分子反应,通常用于生物偶联 .
常用试剂和条件:
溶剂: DMF、DMSO、乙醇
试剂: 环戊酮、4-(4-氯苯基)-2-噻唑基腙、2-丙炔-1-基腙
相似化合物的比较
CPTH2: The parent compound of CAY10685, known for its lysine acetyltransferase inhibitory activity.
Other lysine acetyltransferase inhibitors: Compounds that inhibit similar enzymes but may lack the alkyne moiety for click chemistry reactions
Uniqueness: this compound is unique due to its alkyne moiety, which allows it to be used in click chemistry reactions. This feature makes it particularly valuable for studying molecular interactions and modifications in a biocompatible manner .
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMHEOHMFFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


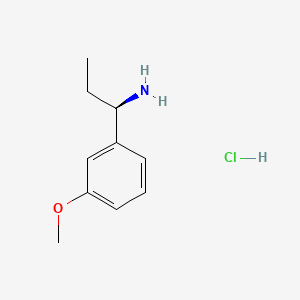
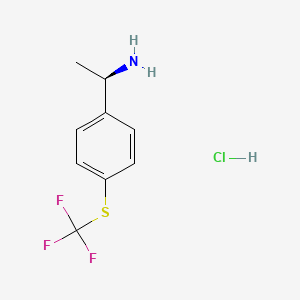

![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/new.no-structure.jpg)
